
Neodymiumtrifluoroacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymiumtrifluoroacetylacetonate is a coordination compound with the chemical formula C15H12F9NdO6. It is known for its bluish-pink crystalline form and has a molecular weight of 603.48 g/mol . This compound is part of the broader class of metal acetylacetonates, which are coordination complexes derived from the acetylacetonate anion and metal ions, typically transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neodymiumtrifluoroacetylacetonate typically involves the reaction of neodymium salts with trifluoroacetylacetone in the presence of a base. The general method includes dissolving neodymium chloride in water, followed by the addition of trifluoroacetylacetone and a base such as sodium hydroxide. The reaction mixture is then stirred and heated to facilitate the formation of the coordination complex .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Neodymiumtrifluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of neodymium oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states of neodymium.
Substitution: Ligand substitution reactions can occur, where the trifluoroacetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various ligands, including phosphines and amines, can be used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Neodymium oxides.
Reduction: Lower oxidation state neodymium complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Neodymiumtrifluoroacetylacetonate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of neodymium-based materials and catalysts.
Biology: Employed in the study of metal-ligand interactions and their biological implications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including high-performance magnets and optical devices
Mechanism of Action
The mechanism of action of neodymiumtrifluoroacetylacetonate involves its ability to form stable coordination complexes with various ligands. The molecular targets include metal-binding sites on proteins and other biomolecules. The pathways involved in its action are primarily related to its coordination chemistry, which allows it to interact with and modify the function of target molecules .
Comparison with Similar Compounds
Neodymium acetylacetonate: Similar in structure but lacks the trifluoroacetyl groups.
Europium trifluoroacetylacetonate: Another rare-earth metal trifluoroacetylacetonate with similar properties but different metal center.
Samarium trifluoroacetylacetonate: Similar coordination complex with samarium as the central metal
Uniqueness: Neodymiumtrifluoroacetylacetonate is unique due to its specific combination of neodymium and trifluoroacetylacetonate ligands, which confer distinct chemical and physical properties, such as its characteristic bluish-pink color and specific reactivity patterns .
Properties
Molecular Formula |
C15H12F9NdO6 |
|---|---|
Molecular Weight |
603.48 g/mol |
IUPAC Name |
neodymium(3+);1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/3C5H4F3O2.Nd/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3 |
InChI Key |
ZFOAYWOXZZIEAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


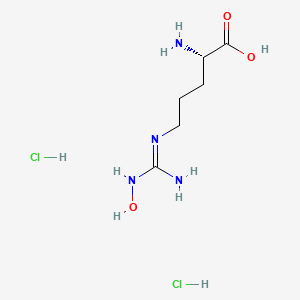
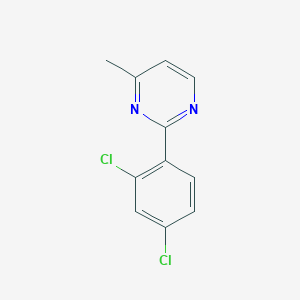
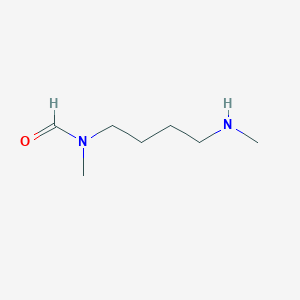
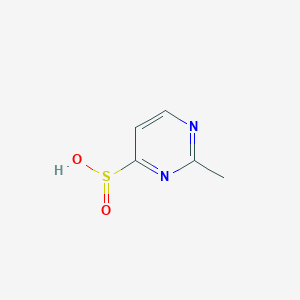
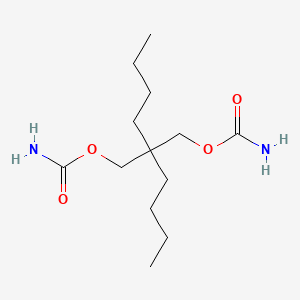



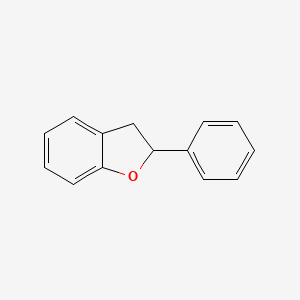
![5-(4-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13110655.png)
![7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine](/img/structure/B13110660.png)
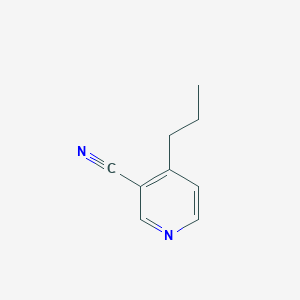
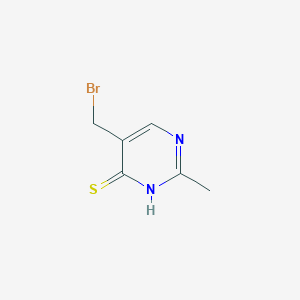
![tert-Butyl (2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate](/img/structure/B13110681.png)
